REACTION_CXSMILES
|
[Na].[S:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13]Br>CN(C)C=O>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][N:4]1[C:5](=[O:7])[CH2:6][S:2][C:3]1=[O:8] |f:0.1,^1:0|
|
Name
|
2,4-thiazolidinedione sodium salt
|
Quantity
|
13.91 g
|
Type
|
reactant
|
Smiles
|
[Na].S1C(NC(C1)=O)=O
|
Name
|
|
Quantity
|
64.77 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at room temperature for a 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
period, the resulting clear solution is concentrated in vacuo and residual material
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an amber oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oil
|
Type
|
CUSTOM
|
Details
|
affords 20.62 g
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCN1C(SCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |